molecular formula C26H18Cl4N2O4 B11116562 N,N'-1,5-naphthalenediylbis[2-(2,4-dichlorophenoxy)acetamide]

N,N'-1,5-naphthalenediylbis[2-(2,4-dichlorophenoxy)acetamide]

Cat. No.: B11116562
M. Wt: 564.2 g/mol
InChI Key: FYWSANOVFNURCB-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    N,N’-1,5-naphthalenediylbis[2-(2,4-dichlorophenoxy)acetamide]: C28H20Cl4N2O4\text{C}_{28}\text{H}_{20}\text{Cl}_4\text{N}_2\text{O}_4C28​H20​Cl4​N2​O4​

    .
  • It consists of two naphthalene rings connected by a central amide group.
  • The compound is used in various scientific and industrial applications due to its unique properties.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Types of Reactions:

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block for designing novel organic compounds.

      Biology: Investigated for potential biological activities (e.g., antimicrobial or antitumor properties).

      Medicine: Research on its pharmacological effects and potential drug development.

      Industry: Used in the synthesis of specialty chemicals.

  • Mechanism of Action

    • The exact mechanism is context-dependent, but it likely involves interactions with cellular targets.
    • Potential molecular targets include enzymes, receptors, or DNA.
    • Further studies are needed to elucidate specific pathways.
  • Comparison with Similar Compounds

      Unique Features:

      Similar Compounds:

    Properties

    Molecular Formula

    C26H18Cl4N2O4

    Molecular Weight

    564.2 g/mol

    IUPAC Name

    2-(2,4-dichlorophenoxy)-N-[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]naphthalen-1-yl]acetamide

    InChI

    InChI=1S/C26H18Cl4N2O4/c27-15-7-9-23(19(29)11-15)35-13-25(33)31-21-5-1-3-17-18(21)4-2-6-22(17)32-26(34)14-36-24-10-8-16(28)12-20(24)30/h1-12H,13-14H2,(H,31,33)(H,32,34)

    InChI Key

    FYWSANOVFNURCB-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC2=C(C=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=C1)NC(=O)COC4=C(C=C(C=C4)Cl)Cl

    Origin of Product

    United States

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